5-{2-methyl-5-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoylamino]-benzylamino}-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
Azaindole derivative 1 is a compound that belongs to the azaindole family, which is characterized by a fused pyridine and pyrrole ring system. Azaindoles are known for their significant biological activities and have been widely used in medicinal chemistry and drug discovery programs . The unique structure of azaindoles allows for modifications that can enhance their biological properties, making them valuable in the development of therapeutic agents .
Preparation Methods
The synthesis of azaindole derivative 1 typically involves the use of pyridine and pyrrole building blocks. One common synthetic route includes the palladium-catalyzed cross-coupling reaction followed by cyclization . For example, starting from 1-tosyl-3-iodo-5-bromo-7-azaindole, two successive palladium-catalyzed cross-coupling reactions can be performed to introduce various substituents . Industrial production methods often involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
Azaindole derivative 1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts, primary amines, and phenylacetylene . For instance, a site-selective palladium-catalyzed C-N coupling reaction can be used to form 5-azaindole derivatives . Major products formed from these reactions include substituted azaindoles and their oxidized or reduced forms .
Scientific Research Applications
Azaindole derivative 1 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azaindole derivatives have been recognized as kinase inhibitors, which are valuable in the treatment of various diseases, including cancer . Additionally, they have been used in drug discovery programs to develop new therapeutic agents . In industry, azaindole derivatives are used in the production of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of azaindole derivative 1 involves its interaction with specific molecular targets, such as protein kinases . By binding to the active site of these enzymes, azaindole derivatives can inhibit their activity, leading to the modulation of various cellular processes . This inhibition can result in the arrest of cell proliferation and the induction of apoptosis in cancer cells . The molecular pathways involved in these effects include the regulation of cell cycle progression and signal transduction .
Comparison with Similar Compounds
Azaindole derivative 1 can be compared with other similar compounds, such as indole and purine derivatives . While all these compounds share a fused ring system, azaindoles are unique due to the presence of a nitrogen atom in the pyridine ring . This structural difference allows for modifications that can enhance their biological properties, making azaindoles more versatile in drug discovery . Similar compounds include 5-azaindole, 6-azaindole, and 7-azaindole, each with distinct substitution patterns and biological activities .
Properties
Molecular Formula |
C30H31F3N6O3 |
---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
5-[[2-methyl-5-[[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoyl]amino]phenyl]methylamino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C30H31F3N6O3/c1-18-3-6-23(12-22(18)15-34-24-11-21-14-26(29(41)42)37-27(21)35-16-24)36-28(40)19-4-5-20(25(13-19)30(31,32)33)17-39-9-7-38(2)8-10-39/h3-6,11-14,16,34H,7-10,15,17H2,1-2H3,(H,35,37)(H,36,40)(H,41,42) |
InChI Key |
DZMBOVWOPRYRNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)CNC4=CN=C5C(=C4)C=C(N5)C(=O)O |
Origin of Product |
United States |
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